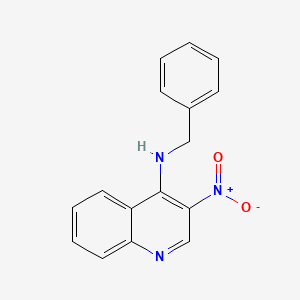
3-Nitro-N-phenyl-4-quinolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-benzyl-3-nitroquinolin-4-amine” is a chemical compound with the CAS number 99009-93-5 . It is used in pharmaceutical testing and has a molecular formula of C15H11N3O2 .
Synthesis Analysis
The synthesis of “N-benzyl-3-nitroquinolin-4-amine” or similar compounds often involves complex chemical reactions. For instance, one study describes the synthesis of a related compound, N-benzyl-3-nitroaniline (NB3N), through a slow evaporation solution growth synthesis method . Another study mentions the use of a transition-metal-free route for the synthesis of quinazolin-4(3H)-ones via 2-aminobenzamides and thiols .
Molecular Structure Analysis
The molecular structure of “N-benzyl-3-nitroquinolin-4-amine” can be determined using techniques such as single-crystal XRD analysis . This analysis can provide information about the crystallographic properties of the compound, including basic cell parameters, structures, and space groups .
Chemical Reactions Analysis
The chemical reactions involving “N-benzyl-3-nitroquinolin-4-amine” can be complex and varied. One study discusses the use of ReactionCode, a new open-source format that allows one to encode and decode a reaction into a multi-layer machine-readable code . This format can be used in a context of reaction similarity searching and classification .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-benzyl-3-nitroquinolin-4-amine” can be analyzed using various techniques. For instance, nanoparticle classification, physicochemical properties, characterization, and applications are discussed in one study . Another study discusses the importance of physical analysis methods in the food industry .
科学的研究の応用
Antibacterial Properties
Research has demonstrated the antibacterial properties of nitroquinolone derivatives. For instance, a study explored the synthesis of 8-nitrofluoroquinolone models and their antibacterial activity. Compounds with nitro groups and substituted primary amine appendages showed notable activity against gram-positive and gram-negative strains, particularly against S. aureus (Al-Hiari et al., 2007).
Cytotoxic Activity and Fluorescence Properties
Another area of application is in the synthesis of compounds with potential cytotoxic activity against cancer cells. A study described the solid-phase synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, showing that these compounds exhibited in vitro cytotoxic activity against various cancer cell lines. Additionally, their fluorescence properties were also studied, indicating potential applications in imaging and diagnostic procedures (Kadrić et al., 2014).
Synthesis and Antiarrhythmic Properties
Nitroquinoline derivatives have been studied for their potential antiarrhythmic properties. Research on isoquinoline derivatives, including nitrophenyl groups, has indicated their effectiveness in cardiovascular applications (Markaryan et al., 2000).
Nitric Oxide Reactivity and Fluorescence Enhancement
The reactivity of nitroquinoline derivatives with nitric oxide (NO) has been a topic of study, particularly in the context of fluorescence enhancement. This area is crucial for the development of NO-specific probes, which can be used in various biological and medical research applications (McQuade et al., 2010).
Inhibition of Nucleoside Transport Proteins
Nitroquinolines have been explored for their ability to inhibit nucleoside transport proteins. This research has implications for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of nucleoside transport is beneficial (Tromp et al., 2005).
Synthesis of Anti-Tubercular Agents
The 2,4-diaminoquinazoline class, including nitroquinoline derivatives, has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. This finding is significant for tuberculosis drug discovery, demonstrating the potential of these compounds in developing new therapeutic options (Odingo et al., 2014).
特性
| { "Design of the Synthesis Pathway": "The synthesis of N-benzyl-3-nitroquinolin-4-amine can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "4-nitroquinoline", "benzylamine", "sodium hydroxide", "acetic anhydride", "hydrochloric acid", "sodium nitrite", "sodium sulfite", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Nitration of 4-nitroquinoline with a mixture of concentrated nitric and sulfuric acids to yield 3-nitro-4-nitroquinoline.", "Step 2: Reduction of 3-nitro-4-nitroquinoline with sodium sulfite in the presence of sodium bicarbonate to obtain 3-amino-4-nitroquinoline.", "Step 3: Diazotization of 3-amino-4-nitroquinoline with sodium nitrite and hydrochloric acid to form the diazonium salt intermediate.", "Step 4: Reaction of the diazonium salt intermediate with benzylamine in the presence of sodium acetate to produce N-benzyl-3-nitroquinoline-4-diazonium salt.", "Step 5: Reduction of N-benzyl-3-nitroquinoline-4-diazonium salt with sodium sulfite in the presence of sodium bicarbonate to yield N-benzyl-3-nitroquinoline-4-amine.", "Step 6: Purification of the final product by recrystallization from ethanol and drying under vacuum." ] } | |
CAS番号 |
99009-93-5 |
分子式 |
C15H11N3O2 |
分子量 |
265.27 g/mol |
IUPAC名 |
3-nitro-N-phenylquinolin-4-amine |
InChI |
InChI=1S/C15H11N3O2/c19-18(20)14-10-16-13-9-5-4-8-12(13)15(14)17-11-6-2-1-3-7-11/h1-10H,(H,16,17) |
InChIキー |
LMSFLDIVWGQKLO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC2=C(C=NC3=CC=CC=C32)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)[N+](=O)[O-] |
溶解性 |
not available |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

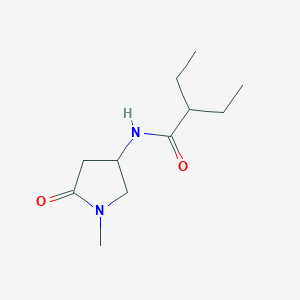
![3-(1H-benzo[d]imidazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2714965.png)
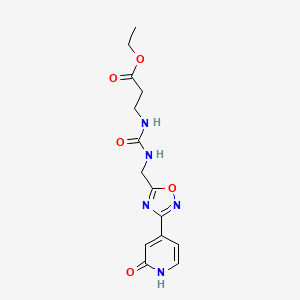
![N-(2-methoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2714970.png)
![8-(3,5-dimethylphenyl)-3-heptyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2714973.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2714974.png)
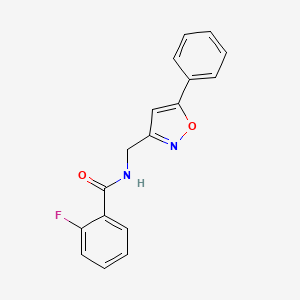
![3-(2-fluorobenzyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714976.png)
![(E)-4-(Dimethylamino)-N-[(2-propan-2-yloxan-4-yl)methyl]but-2-enamide](/img/structure/B2714978.png)
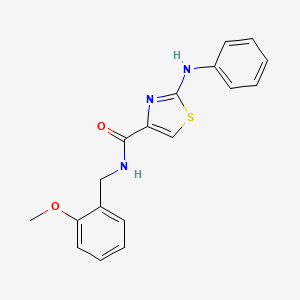
![1,3-Diethyl 2-{[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}propanedioate](/img/structure/B2714980.png)
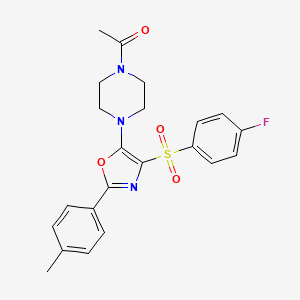
![5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2714983.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methoxybenzamide hydrochloride](/img/structure/B2714985.png)